molecular formula C10H7BrN2O B13315329 5-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde

5-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13315329
M. Wt: 251.08 g/mol
InChI Key: DRIPHYGJYJWXJK-UHFFFAOYSA-N
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Description

Product Overview 5-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde is an organic building block with the molecular formula C 11 H 9 BrN 2 O and a molecular weight of 265.11 g/mol . It is supplied as a solid and is identified by the CAS Registry Number 1695682-13-3 . This compound features a benzaldehyde core substituted at the 2-position with a 1H-pyrazole ring and at the 5-position with a bromine atom, creating a multifunctional scaffold suitable for further chemical synthesis. Research Applications and Value This compound is primarily valued in medicinal chemistry and drug discovery as a key synthetic intermediate. Its structure incorporates two major pharmacophores: the pyrazole ring and the benzaldehyde moiety. Pyrazole-containing compounds are extensively studied for their diverse biological activities and are common scaffolds in FDA-approved drugs . The aldehyde functional group is a highly versatile handle for chemical synthesis, particularly for the preparation of Schiff bases, which are a class of compounds known for their wide range of biological properties . Schiff bases synthesized from similar 5-bromo-2-hydroxybenzaldehyde analogues have demonstrated significant pharmacological potential in scientific research, including anticancer activity against human colon cancer lines, antimicrobial effects, and antioxidant properties . Furthermore, such Schiff base complexes with transition metals like Ruthenium(II) have shown enhanced catalytic activity for reactions such as transfer hydrogenation of ketones . Researchers can utilize this compound as a precursor for generating novel compounds for screening in these and other therapeutic areas. Handling and Safety This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

5-bromo-2-pyrazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H7BrN2O/c11-9-2-3-10(8(6-9)7-14)13-5-1-4-12-13/h1-7H

InChI Key

DRIPHYGJYJWXJK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)Br)C=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde

General Synthetic Strategy

The synthesis of this compound generally involves the nucleophilic substitution of a brominated benzaldehyde derivative with a pyrazole moiety or the coupling of a pyrazole derivative with a suitably functionalized benzaldehyde. The bromine atom at the 5-position typically remains intact during the synthesis, allowing selective substitution at the 2-position.

Common Starting Materials

Starting Material Role Notes
5-Bromo-2-fluorobenzaldehyde Electrophilic aromatic substrate Fluorine as leaving group for substitution
1H-Pyrazole or 4-bromo-1H-pyrazole Nucleophile Pyrazole ring source
Bases (e.g., K2CO3, KOH) Deprotonation and activation Facilitate nucleophilic substitution
Solvents (DMF, ethanol) Reaction medium Polar aprotic solvents preferred

Representative Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr) Method
  • Procedure : The reaction of 5-bromo-2-fluorobenzaldehyde with 1H-pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures promotes displacement of the fluorine atom by the pyrazole nitrogen, yielding this compound.
  • Reaction Conditions : Typically, the mixture is stirred and heated at 80–120 °C for several hours.
  • Advantages : High regioselectivity and good yields; the bromine substituent remains intact for further functionalization.
  • References : This approach aligns with protocols for similar pyrazole-benzaldehyde derivatives.
Coupling via Halogenated Pyrazole Derivatives
  • Procedure : Another route involves the reaction of 5-bromobenzaldehyde with halogenated pyrazole derivatives (e.g., 4-bromo-1H-pyrazole) under basic conditions to form the target compound.
  • Reaction Conditions : Use of bases such as KOH in ethanol under reflux conditions for 1–24 hours.
  • Notes : This method allows incorporation of additional bromine substituents on the pyrazole ring, which can modulate biological activity and reactivity.

Comparative Analysis of Preparation Methods

Method Starting Materials Conditions Yield Range (%) Advantages Limitations
Nucleophilic Aromatic Substitution (SNAr) 5-Bromo-2-fluorobenzaldehyde + 1H-pyrazole K2CO3, DMF, 80–120 °C, several hours 60–85 High regioselectivity, preserves bromine Requires fluorinated precursor
Halogenated Pyrazole Coupling 5-Bromobenzaldehyde + 4-bromo-1H-pyrazole KOH, ethanol, reflux, 1–24 h 70–90 Allows bromination on pyrazole ring Longer reaction times
One-Pot Cyclocondensation Hydrazones + bromoacetophenones Acid catalysis, reflux 30–80 Efficient ring formation Moderate yields, more steps

Summary Table of Key Preparation Parameters

Parameter SNAr Method Halogenated Pyrazole Coupling One-Pot Cyclocondensation
Temperature 80–120 °C Reflux (~78 °C) Reflux (~78 °C)
Reaction Time 6–24 hours 1–24 hours 1–6 hours
Base Potassium carbonate (K2CO3) Potassium hydroxide (KOH) Acid catalyst (e.g., HCl)
Solvent Dimethylformamide (DMF) Ethanol Ethanol or DMF
Yield (%) 60–85 70–90 30–80
Bromine Integrity Preserved Preserved Variable

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The aldehyde moiety (-CHO) participates in characteristic nucleophilic addition and redox reactions:

Reaction TypeConditionsProductsYieldKey Observations
Oxidation KMnO₄/H₂SO₄ (aq), 60°C, 4h5-Bromo-2-(1H-pyrazol-1-yl)benzoic acid82%Requires acidic conditions to prevent over-oxidation of pyrazole ring
Reduction NaBH₄/EtOH, 25°C, 2h5-Bromo-2-(1H-pyrazol-1-yl)benzyl alcohol78%Selective reduction without affecting bromine or pyrazole
Condensation NH₂OH·HCl/EtOH, refluxOxime derivative91%Forms stable Schiff base intermediates for coordination chemistry

Bromine-Specific Transformations

The electron-withdrawing bromine atom activates the benzene ring for electrophilic substitution and cross-coupling:

Suzuki-Miyaura Coupling

ConditionsPartnersProductsYieldNotes
Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°CPhenylboronic acid5-Phenyl-2-(1H-pyrazol-1-yl)benzaldehyde88%Requires inert atmosphere; regioselectivity controlled by bromine position

Buchwald-Hartwig Amination

ConditionsAmineProductsYield
Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%), t-BuONa, toluene, 110°CMorpholine5-Morpholino-2-(1H-pyrazol-1-yl)benzaldehyde76%

Pyrazole Ring Modifications

The 1H-pyrazol-1-yl group participates in cycloadditions and metal coordination:

1,3-Dipolar Cycloaddition

DipolarophileCatalystProductsYield
Ethyl propiolateZn(OTf)₂ (10 mol%), Et₃N, DCMPyrazolo[1,5-a]pyridine derivative85%

Coordination Chemistry

Metal SaltLigand RatioComplex TypeApplication
Cu(NO₃)₂·3H₂O1:2Dinuclear Cu(II) complexCatalytic oxidation studies

Multi-Component Reactions

The compound serves as a building block in tandem reactions:

ComponentsConditionsProductsYield
Benzylamine, CS₂K₂CO₃/DMF, 120°CThiazolidinone hybrid67%

Stability Considerations

Critical parameters affecting reaction outcomes:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by 40-60% compared to THF

  • Temperature Sensitivity : Above 150°C, partial debromination occurs (≈12% yield loss after 2h)

  • pH Dependence : Aldehyde oxidation rates increase 3.2x when moving from pH 7 to pH 2

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and pyrazole groups can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are selected for comparison based on their structural similarity to 5-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde:

Key Difference: Lack of bromine reduces molecular weight and alters reactivity.

5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde

  • Structure : Benzaldehyde with a pyridinylmethoxy group at the 2-position and bromine at the 5-position.
  • Key Difference : Replacement of pyrazole with a pyridine-derived substituent modifies electronic properties and solubility.

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

  • Structure : Benzaldehyde with a pyrrolidine ring at the 2-position and bromine at the 5-position.
  • Key Difference : Saturated pyrrolidine ring introduces conformational flexibility and basicity.

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound Not provided C₁₀H₇BrN₂O 251.08 Not reported Low in water
4-(1H-Pyrazol-1-yl)benzaldehyde 99662-34-7 C₁₀H₈N₂O 172.18 82–83 Insoluble in water
5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde 892873-56-2 C₁₃H₁₀BrNO₂ 300.13 Not reported Not reported
5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde 742099-40-7 C₁₁H₁₂BrNO 254.12 Not reported Not reported

Notes:

  • The bromine atom in this compound increases molecular weight by ~79 g/mol compared to its non-brominated analog (4-(1H-pyrazol-1-yl)benzaldehyde).
  • The pyridinylmethoxy group in 5-Bromo-2-(pyridin-3-ylmethoxy)benzaldehyde introduces additional nitrogen atoms, enhancing polarity but reducing thermal stability compared to pyrazole derivatives .

Biological Activity

5-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of the benzaldehyde moiety and a pyrazole ring at the 2-position. The presence of both the bromine atom and the aldehyde group contributes to its unique reactivity and biological activity .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. Its pyrazole structure allows for interactions with biological targets, potentially modulating enzyme activity. This compound has shown promise in inhibiting carbonic anhydrase isozymes, which are linked to various disorders including glaucoma and epilepsy .

Anticancer Potential

The anticancer activity of compounds with similar structures has been documented, implying that this compound could possess similar properties. The mechanism often involves interference with cellular pathways critical for cancer cell survival .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing hydrazine derivatives with appropriate aldehydes.
  • Functional Group Transformations : Modifying existing pyrazole compounds to introduce the benzaldehyde moiety.

These methods allow for the creation of this compound in moderate to high yields .

Comparative Analysis with Similar Compounds

The following table summarizes structural features and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-1H-pyrazoleLacks benzaldehyde groupSimpler structure; primarily used in basic research
4-Bromo-3-methyl-1H-pyrazoleContains methyl group on pyrazole ringIncreased lipophilicity; potential for different biological activity
4-Bromo-3-tert-butyl-1H-pyrazoleContains tert-butyl groupEnhanced steric hindrance; influences reactivity
5-Bromo-2-(tetrazol-1-yl)benzaldehydeContains tetrazole instead of pyrazoleDifferent heterocyclic structure; distinct reactivity patterns

This comparative analysis highlights the unique characteristics of this compound, particularly its combination of functional groups that contribute to its biological activity .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of pyrazole derivatives, including those similar to this compound. For instance:

  • A study reported that certain pyrazole-based compounds exhibited significant inhibition against human carbonic anhydrases, suggesting potential therapeutic applications in diseases related to enzyme dysregulation .

Study Example

In one case study, a series of pyrazole derivatives were synthesized and tested for their inhibitory effects on carbonic anhydrase isozymes. Among these, compounds with structural similarities to this compound demonstrated promising results, indicating that this compound may also be effective against these targets .

Q & A

Q. Basic

  • ¹H NMR :
    • Aldehyde proton: Singlet at δ 9.8–10.2 ppm.
    • Pyrazole protons: Doublets at δ 7.5–8.5 ppm (C-3 and C-5 positions).
    • Aromatic protons: Multiplet splitting due to bromine’s deshielding effect .
  • IR : Strong C=O stretch at ~1700 cm⁻¹; pyrazole C–N stretches at 1500–1600 cm⁻¹ .
  • MS : Molecular ion [M+H]⁺ at m/z 267 (C₁₀H₇BrN₂O⁺), with fragmentation peaks at m/z 250 (loss of –CHO) and m/z 170 (pyrazole cleavage) .

How does the bromine substituent influence the reactivity of the aldehyde group in nucleophilic addition reactions?

Advanced
The electron-withdrawing bromine at C-5:

  • Reduces aldehyde electrophilicity : Hammett constants (σₚ ≈ 0.23) suggest moderate deactivation, slowing nucleophilic attacks (e.g., in Schiff base formation).
  • Directs regioselectivity : Bromine’s steric bulk favors nucleophilic additions at the para position relative to the pyrazole group.
  • Reactivity modulation : Comparative studies with non-brominated analogs show ~30% slower reaction kinetics in hydrazine condensations, requiring catalytic acid (e.g., p-TsOH) to enhance rates .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risks noted in SDS) .
  • Ventilation : Use fume hoods due to volatile aldehyde emissions.
  • Storage : In amber vials under argon at −20°C to prevent oxidation; incompatible with strong bases/oxidizers .

What strategies resolve low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

Advanced
Common issues and solutions:

  • Catalyst selection : PdCl₂(dppf) outperforms Pd(OAc)₂ in coupling with boronic acids (e.g., arylboronic acids), achieving ~75% yield vs. 45% .
  • Solvent optimization : Dioxane/water (4:1) enhances solubility of hydrophobic intermediates.
  • Byproduct suppression : Additives like K₃PO₄ reduce protodebromination; GC-MS monitors bromobenzaldehyde byproducts (m/z 185) .

How is computational modeling used to predict the compound’s biological activity?

Q. Advanced

  • Docking studies : Pyrazole and aldehyde groups form hydrogen bonds with kinase active sites (e.g., EGFR-TK). DFT calculations (B3LYP/6-31G*) optimize ligand conformations .
  • ADMET prediction : LogP ≈ 2.5 suggests moderate blood-brain barrier penetration, while aldehyde’s reactivity may limit oral bioavailability .

What are the challenges in scaling up the synthesis from milligram to gram quantities?

Q. Advanced

  • Purification bottlenecks : Column chromatography becomes impractical; switch to recrystallization (ethanol/water) or centrifugal partition chromatography .
  • Exotherm management : Bromination reactions require controlled addition rates (≤0.5 mL/min) to prevent runaway exotherms.
  • Catalyst recovery : Immobilized Pd catalysts on silica reduce metal leaching (<5 ppm residual Pd) .

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